pyridine-2-carboximidothioic acid
Description
Pyridine-2-carboximidothioic acid is a sulfur-containing derivative of pyridine-2-carboxylic acid (picolinic acid). The compound is structurally related to thioamide derivatives, such as N-phenylthis compound (synonym in ), which exhibit diverse applications in medicinal and synthetic chemistry .
Properties
IUPAC Name |
pyridine-2-carboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2-carboximidothioic acid typically involves the reaction of pyridine-2-carboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridine-2-carboxylic acid and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization to obtain the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboximidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups, such as amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridine-2-carboximidothioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which pyridine-2-carboximidothioic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridine-2-carboxylic Acid (Picolinic Acid)
- Molecular Formula: C$6$H$5$NO$_2$ .
- Functional Group : Carboxylic acid (-COOH).
- Properties :
Pyridine-2-carboximidothioic Acid
- Inferred Formula : C$6$H$6$N$_2$S.
- Functional Group : Carboximidothioic acid (-C(=S)-NH$_2$).
- Properties: Reduced water solubility compared to picolinic acid due to the hydrophobic thioamide group. Enhanced nucleophilicity at sulfur, enabling participation in cyclocondensation or metal-binding reactions. Potential bioactivity inferred from structurally related thioamides (e.g., CHEMBL-listed derivatives) .
N-Phenylthis compound
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C$6$H$5$ClN$2$O$2$ .
- Functional Group : Pyrimidine ring with chloro, methyl, and carboxylic acid groups.
- Properties: Distinct heterocyclic core (pyrimidine vs. pyridine) influences electronic and steric properties.
Comparative Data Table
Catalytic Performance
Pyridine-2-carboxylic acid demonstrates superior catalytic efficiency in multicomponent reactions, such as synthesizing pyrazolo[3,4-b]pyridines, due to its ability to stabilize intermediates via hydrogen bonding . In contrast, this compound’s sulfur atom may facilitate nucleophilic attacks or metal coordination, but its catalytic utility remains underexplored in the provided literature.
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